methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate is a heterocyclic compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-1-methylpyrazole-5-amine with sulfonyl chloride to form 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylic acid. This intermediate is then esterified with methanol to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate: Similar structure but with an amino group instead of a sulfanylidene group.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar pyrazole ring structure but with an ethyl ester and an amino group.
Uniqueness
Methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate is unique due to its sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
109056-72-6 |
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Molecular Formula |
C6H7ClN2O2S |
Molecular Weight |
206.65 g/mol |
IUPAC Name |
methyl 5-chloro-2-methyl-3-sulfanylidene-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H7ClN2O2S/c1-9-5(12)3(4(7)8-9)6(10)11-2/h8H,1-2H3 |
InChI Key |
OQBWUTBLUYCCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)C(=C(N1)Cl)C(=O)OC |
Origin of Product |
United States |
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